2-(4-Methylphenyl)pyridine hydrochloride
Description
2-(4-Methylphenyl)pyridine hydrochloride is an organic compound with the molecular formula C₁₂H₁₁N·HCl and a molecular weight of 205.68 g/mol (calculated by adding HCl to the base compound’s molecular weight of 169.22 g/mol from ). It is derived from 2-(p-tolyl)pyridine (CAS 4467-06-5), where the pyridine ring is substituted with a 4-methylphenyl group. Key physicochemical properties include:
- Boiling Point: 304.2°C (at 760 mmHg)
- Density: 1.03 g/cm³
- Vapor Pressure: 0.0016 mmHg at 25°C
- Flash Point: 119.3°C .
This compound’s structure combines aromatic and heterocyclic features, making it relevant in pharmaceutical and materials research.
Properties
Molecular Formula |
C12H12ClN |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H11N.ClH/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h2-9H,1H3;1H |
InChI Key |
NRHFTCCNWGEXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)pyridine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-(4-Methylphenyl)pyridine hydrochloride may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Amine derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
2-(4-Methylphenyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Pyridine/Piperidine Scaffolds
2-(Chloromethyl)pyridine Hydrochloride
- Molecular Formula : C₆H₆ClN·HCl
- Molecular Weight : 164.03 g/mol
- Key Features : Simpler structure with a reactive chloromethyl group.
- Hazards : Causes skin/eye irritation and systemic toxicity (e.g., seizures upon absorption) .
- Applications : Used in research; lacks documented therapeutic uses.
Triprolidine Hydrochloride
- Molecular Formula : C₁₉H₂₂N₂·HCl
- Molecular Weight : 314.85 g/mol
- Key Features : Contains a pyrrolidinyl group and a propenyl chain.
- Applications : Antihistamine with anticholinergic properties; treats allergies and cold symptoms .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Features : Piperidine core with bulky diphenylmethoxy substituents.
- Regulatory Status : Listed in safety databases (e.g., ATSDR, EPA) .
Comparison :
- Reactivity : 2-(Chloromethyl)pyridine hydrochloride is more reactive due to the chloromethyl group, whereas 2-(4-Methylphenyl)pyridine hydrochloride has a stable aromatic system.
- Bioactivity : Triprolidine’s pyrrolidinyl group enhances receptor binding, unlike the methylphenyl group in the target compound.
- Molecular Weight : Bulkier derivatives (e.g., Triprolidine) have higher molecular weights, affecting solubility and pharmacokinetics.
Tinoridine Hydrochloride
- Structure: Thieno[2,3-c]pyridine derivative with ethoxycarbonyl and benzyl groups.
- Applications: Non-steroidal anti-inflammatory drug (NSAID) with rapid absorption (30-min peak plasma concentration) and potent analgesic effects .
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
- Molecular Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 279.76 g/mol
- Key Features : Oxadiazole ring enhances metabolic stability .
Comparison :
- Polarity: Tinoridine’s sulfur-containing thieno ring increases polarity compared to the purely hydrocarbon-based 2-(4-Methylphenyl)pyridine.
- Therapeutic Use: Tinoridine and Triprolidine are clinically validated, whereas 2-(4-Methylphenyl)pyridine hydrochloride lacks such data.
Key Observations :
- Melting Points : Pyridine derivatives in (e.g., chloro- and nitro-substituted analogues) exhibit high melting points (268–287°C), suggesting higher crystallinity than 2-(4-Methylphenyl)pyridine HCl .
- Safety : Compounds with reactive groups (e.g., chloromethyl) pose acute hazards, while bulkier derivatives (e.g., diphenylmethoxy-piperidine) require stringent regulatory compliance.
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